Seco-Duocarmycin TM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

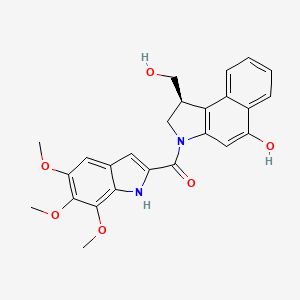

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24N2O6 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(1S)-5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |

InChI |

InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3/t14-/m0/s1 |

InChI Key |

ITTCPQPHJURTKF-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Seco-Duocarmycin TM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Duocarmycin TM represents a new generation of highly potent cytotoxic agents with significant potential in oncology, particularly as payloads in Antibody-Drug Conjugates (ADCs). As a prodrug of the duocarmycin family, its mechanism of action is centered on the sequence-selective alkylation of DNA, leading to irreversible damage and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the activation, molecular interactions, and cellular consequences of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

The duocarmycins are a class of natural products first isolated from Streptomyces bacteria that exhibit exceptionally high cytotoxicity against cancer cells.[1] Their unique mechanism of action, which involves DNA minor groove binding and subsequent alkylation of adenine, sets them apart from many traditional chemotherapeutic agents that primarily target guanine.[1][2] this compound is a synthetic, seco- form of a duocarmycin analog, designed as a stable prodrug that undergoes intramolecular cyclization to form the active alkylating agent.[3] This design enhances its suitability as an ADC payload, ensuring stability in circulation before its activation within the target cancer cell.[]

Mechanism of Action

The cytotoxic effect of this compound is a multi-step process that begins with its delivery to the target cell and culminates in apoptosis.

Activation of the this compound Prodrug

This compound is a stable, synthetic prodrug that requires activation to exert its cytotoxic effects. The activation process involves an intramolecular cyclization to form the potent spirocyclopropylhexadienone alkylating moiety.

DNA Minor Groove Binding and Alkylation

Once activated, the duocarmycin molecule selectively binds to the minor groove of DNA, showing a preference for AT-rich sequences. This binding is a crucial step that positions the electrophilic cyclopropane ring in close proximity to the N3 atom of adenine for nucleophilic attack.

The subsequent alkylation of the N3 position of adenine forms a covalent adduct, which is a significant and unusual feature, as most alkylating agents target the N7 position of guanine. This irreversible DNA alkylation leads to a distortion of the DNA helix, interfering with essential cellular processes like DNA replication and transcription.

Cellular Consequences and Signaling Pathways

The formation of duocarmycin-DNA adducts triggers a cellular DNA damage response (DDR).

DNA Damage Response and Apoptosis

The cell recognizes the DNA lesions, which can activate signaling cascades involving key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). If the DNA damage is extensive and cannot be repaired by the cell's machinery, the DDR pathways can initiate apoptosis, or programmed cell death. This is a critical mechanism for eliminating cells with compromised genomic integrity, thereby preventing the proliferation of cancerous cells.

Application in Antibody-Drug Conjugates (ADCs)

This compound is particularly well-suited as a payload for ADCs due to its high potency and the stability of its prodrug form.

ADC Workflow

The general workflow for a this compound-based ADC involves several key steps, from initial binding to the cancer cell to the ultimate induction of apoptosis.

Quantitative Data

The cytotoxic potency of duocarmycin analogs, including seco-forms, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Cell Line | Cancer Type | Compound | Assay | IC50 (nM) | Reference |

| T98G | Glioblastoma | seco-Duocarmycin SA | Colony Formation | 0.008 | |

| LN18 | Glioblastoma | seco-Duocarmycin SA | Colony Formation | 0.005 | |

| T98G | Glioblastoma | seco-Duocarmycin SA | Cell Proliferation | 0.28 | |

| LN18 | Glioblastoma | seco-Duocarmycin SA | Cell Proliferation | 0.12 | |

| T98G | Glioblastoma | seco-Duocarmycin SA | MTT Assay | 0.24 - 0.25 | |

| LN18 | Glioblastoma | seco-Duocarmycin SA | MTT Assay | 0.21 | |

| HeLa S3 | Cervical Carcinoma | Duocarmycin A | Growth Inhibition | 0.006 | |

| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA | MTT Assay | 0.01112 | |

| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA | MTT Assay | 0.1127 |

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a highly potent DNA alkylating agent with a well-defined mechanism of action. Its prodrug nature and picomolar to nanomolar cytotoxicity make it an attractive payload for the development of next-generation ADCs. A thorough understanding of its activation, DNA interaction, and the subsequent cellular responses is crucial for its effective application in targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of compounds.

References

An In-Depth Technical Guide to the DNA Alkylation Process of Seco-Duocarmycin TM

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces bacteria.[1][2] Their profound cytotoxicity, often exhibiting picomolar efficacy against cancer cell lines, has made them a subject of intense research and development, particularly as payloads for antibody-drug conjugates (ADCs).[3][4][5] This technical guide provides a comprehensive overview of the DNA alkylation process by Seco-Duocarmycin TM, a prodrug form of the natural duocarmycins, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

The Alkylation Mechanism: From Prodrug to DNA Adduct

The biological activity of this compound is contingent upon a fascinating intramolecular activation cascade that culminates in the irreversible alkylation of DNA. This process can be dissected into several key stages:

-

Prodrug Activation: this compound is a stable prodrug that requires activation to exert its cytotoxic effects. This activation involves an intramolecular cyclization to form the active spirocyclopropylhexadienone moiety, a transformation that is facilitated within the cellular environment.

-

Minor Groove Binding: The activated duocarmycin molecule possesses a unique three-dimensional structure that allows it to bind with high affinity and specificity to the minor groove of double-stranded DNA. This interaction is non-covalent and is the prelude to the irreversible alkylation event.

-

Sequence-Selective Alkylation: Once nestled within the minor groove, the strained cyclopropane ring of the activated duocarmycin becomes susceptible to nucleophilic attack. The N3 atom of adenine bases within specific, AT-rich sequences acts as the nucleophile, leading to the formation of a stable, covalent adduct. This sequence selectivity, with a preference for 5'-AAA and other AT-rich sequences, is a hallmark of the duocarmycins.

-

DNA Damage and Cellular Consequences: The formation of the duocarmycin-DNA adduct induces significant distortion of the DNA helix. This structural perturbation interferes with essential cellular processes such as DNA replication and transcription, ultimately triggering DNA damage response pathways and leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Seco-Duocarmycin Efficacy

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Compound/Analog | Cell Line | Assay Type | IC50 (nM) | Reference |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | Colony Formation | 0.005 | |

| Duocarmycin SA | LN18 (Glioblastoma) | Colony Formation | 0.004 | |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | Colony Formation | 0.008 | |

| Duocarmycin SA | T98G (Glioblastoma) | Colony Formation | 0.011 | |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | Cell Proliferation | 0.12 | |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | Cell Proliferation | 0.28 | |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | MTT Assay | 0.21 | |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | MTT Assay | 0.25 |

Table 1: Cytotoxicity of Seco-Duocarmycin SA in Glioblastoma Cell Lines. This table presents the IC50 values of Seco-Duocarmycin SA and its parent compound, Duocarmycin SA, in two different glioblastoma cell lines as determined by colony formation, cell proliferation, and MTT assays.

| Analog Series | Modification | Relative DNA Alkylation Rate/Efficiency | Reference |

| PEG-derivatized duocarmycin SA analogs | Incremental addition of ethylene glycol units | Progressively diminished rate and efficiency | |

| Indole analogue (DSI) vs. Duocarmycin SA | Lacking three methoxy functional groups | ~20-fold slower rate of DNA alkylation |

Table 2: Structure-Activity Relationship of Duocarmycin Analogs. This table highlights how structural modifications to the duocarmycin scaffold can impact the rate and efficiency of DNA alkylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are step-by-step protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Cells in culture

-

This compound or other test compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the sample readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

-

Cells in culture

-

This compound or other test compounds

-

6-well plates

-

Culture medium

-

Fixation solution (e.g., methanol or a 1:7 mixture of acetic acid and methanol)

-

Staining solution (0.1% or 0.5% crystal violet)

-

Stereomicroscope or colony counter

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 1 x 10³ cells per well) into 6-well plates.

-

Compound Treatment: Allow cells to attach for a few hours, then add the desired concentrations of this compound.

-

Incubation: Incubate the plates for 5-14 days at 37°C in a humidified CO₂ incubator, allowing colonies to form.

-

Fixation: Carefully remove the medium and wash the wells with PBS. Add the fixation solution and incubate for 20 minutes at room temperature.

-

Staining: Remove the fixation solution and add the crystal violet staining solution. Incubate for 20 minutes to 2 hours at room temperature.

-

Washing and Drying: Carefully remove the staining solution and rinse the wells with water. Allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control to determine the effect of the compound on clonogenic survival.

Visualizing the Process: Diagrams and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and its application in an ADC context.

Conclusion

This compound represents a powerful class of DNA alkylating agents with significant potential in oncology. Its unique mechanism of activation and sequence-selective DNA alkylation, coupled with its profound cytotoxicity, make it an attractive payload for targeted therapies such as ADCs. A thorough understanding of its mode of action, quantitative potency, and the appropriate experimental methodologies for its evaluation is paramount for the successful development of novel cancer therapeutics based on this remarkable scaffold. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the field of duocarmycin-based anticancer agents.

References

- 1. Clonogenic Assay [en.bio-protocol.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytotoxicity of Seco-Duocarmycin TM in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-Duocarmycin TM and its related analogue, Seco-Duocarmycin SA (seco-DSA), are synthetic prodrugs belonging to the duocarmycin class of highly potent DNA alkylating agents.[1] Originally derived from Streptomyces bacteria, duocarmycins exhibit picomolar-range cytotoxicity against a broad spectrum of cancer cell lines.[2] Their unique mechanism of action, which involves sequence-selective alkylation of adenine-N3 in the minor groove of DNA, leads to irreversible DNA damage and subsequent apoptosis.[3] This potent activity has positioned seco-duocarmycins as promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4] This technical guide provides a comprehensive overview of the cytotoxicity of this compound/SA in various cancer cell lines, detailed experimental protocols for its assessment, and an exploration of the underlying molecular signaling pathways.

Mechanism of Action

This compound is an inactive prodrug that undergoes activation within the cellular environment. This activation involves the unmasking of a phenolic or aniline group, which then spontaneously cyclizes to form the active duocarmycin analogue.[5] The active form binds to the minor groove of DNA, with a preference for AT-rich sequences, and irreversibly alkylates adenine at the N3 position. This covalent modification of the DNA backbone disrupts its structure and function, leading to the inhibition of DNA replication and transcription. The resulting DNA damage triggers a cellular stress response, culminating in cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of Seco-Duocarmycin SA

The following tables summarize the reported 50% inhibitory concentration (IC50) values of Seco-Duocarmycin SA (seco-DSA) in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method and experimental conditions.

| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference(s) |

| Glioblastoma | T98G | Colony Formation | 0.008 | |

| Cell Proliferation (Trypan Blue) | 0.28 | |||

| MTT | 0.25 | |||

| LN18 | Colony Formation | 0.005 | ||

| Cell Proliferation (Trypan Blue) | 0.12 | |||

| MTT | 0.21 | |||

| Acute Myeloid Leukemia (AML) | Molm-14 | MTT | ~0.011 | |

| HL-60 | MTT | ~0.115 |

| Cancer Type | Cell Line | Compound | Assay | IC50 (nM) | Reference(s) |

| Breast Cancer | NCI-N87 | seco-DUBA | Cytotoxicity | 0.2 | |

| UACC-893 | seco-DUBA | Cytotoxicity | 0.2 | ||

| MDA-MB-175-VII | seco-DUBA | Cytotoxicity | 0.1 (12-day exposure) | ||

| ZR-75-1 | seco-DUBA | Cytotoxicity | 0.2 (12-day exposure) | ||

| SK-BR-3 | seco-DUBA | Cytotoxicity | Similar potency to T-DM1 |

Note: seco-DUBA (valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole) is a linker-drug conjugate of a seco-duocarmycin derivative.

Studies have also reported the activity of seco-duocarmycin analogues against cancer cell lines derived from lung, colon, melanoma, and renal systems, with IC50 values in the sub-micromolar range, though specific data for this compound/SA in these lines is limited in the public domain.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate vessels and treat with various concentrations of this compound.

-

Cell Harvesting: Following treatment, detach adherent cells using trypsin and collect all cells by centrifugation.

-

Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS) and mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: Immediately load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells.

This assay assesses the long-term survival and proliferative capacity of single cells after treatment.

Protocol:

-

Cell Seeding: Seed a low density of cells in 6-well plates to allow for the formation of distinct colonies.

-

Compound Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days, or until colonies are of a sufficient size in the control wells.

-

Fixation and Staining: Fix the colonies with a solution such as methanol or 4% paraformaldehyde, and then stain with a solution like 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect of the compound.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membranes.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The cytotoxicity of this compound is primarily driven by the induction of DNA damage, which activates a complex signaling network culminating in cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Upon DNA alkylation by the active duocarmycin, cells activate the DNA Damage Response (DDR) pathway. The primary sensors of this damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2, in turn, phosphorylate and inactivate cell cycle phosphatases such as Cdc25, leading to the arrest of the cell cycle, predominantly at the G2/M phase, to allow time for DNA repair.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the p53 tumor suppressor protein, activated by ATM/ATR and Chk1/Chk2, plays a crucial role in initiating apoptosis. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as PUMA and BAX. These proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptotic cell death.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in cancer cell lines.

Conclusion

This compound and its analogues are exceptionally potent cytotoxic agents with demonstrated efficacy against a range of cancer cell lines, particularly in glioblastoma and acute myeloid leukemia. Their mechanism of action, centered on irreversible DNA alkylation, triggers a robust DNA damage response that culminates in cell cycle arrest and apoptosis. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds, especially in the context of developing next-generation antibody-drug conjugates for targeted cancer therapy. Further studies are warranted to expand the cytotoxicity profile across a wider panel of cancer cell lines and to explore potential mechanisms of resistance.

References

The Duocarmycin Analogs: A Technical Guide to Their History, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent, naturally derived antineoplastic agents that have garnered significant interest in the field of oncology since their discovery.[1][2] Originally isolated from Streptomyces bacteria in 1978, these compounds exhibit picomolar-range cytotoxicity against a broad spectrum of cancer cell lines.[2][3] Their unique mechanism of action, involving sequence-selective alkylation of DNA, has driven four decades of intensive research, leading to the development of numerous synthetic analogs and, more recently, their application as payloads in antibody-drug conjugates (ADCs).[3] This technical guide provides an in-depth overview of the history, discovery, mechanism of action, and key experimental methodologies associated with duocarmycin analogs, intended to serve as a comprehensive resource for researchers in drug discovery and development.

History and Discovery

The story of the duocarmycins began with the isolation of the natural product CC-1065 from Streptomyces zelensis in 1978. This was followed by the discovery of the duocarmycin family by Japanese researchers who were screening for novel anticancer antibiotics. The first total synthesis of CC-1065 was reported in 1988, which paved the way for extensive synthetic and medicinal chemistry efforts. The initial excitement surrounding their potent cytotoxicity was tempered by significant systemic toxicity observed in early clinical trials with synthetic analogs such as adozelesin, bizelesin, and carzelesin. This challenge spurred the evolution of duocarmycin research towards two key areas: the development of prodrugs designed for targeted activation and the conjugation of these potent molecules to monoclonal antibodies to create highly targeted ADCs. The ADC approach has shown considerable promise, with several duocarmycin-based ADCs entering preclinical and clinical development, including the notable example of SYD985 (trastuzumab duocarmazine).

Mechanism of Action: DNA Minor Groove Alkylation

The potent cytotoxicity of duocarmycin analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This class of compounds typically targets AT-rich sequences.

The key structural features of duocarmycins are a DNA-binding subunit and a DNA-alkylating subunit. The alkylating moiety contains a reactive cyclopropane ring which, upon binding to the DNA minor groove, becomes activated to form a covalent bond with adenine. This irreversible alkylation distorts the DNA helix, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Signaling Pathway: DNA Damage Response

The DNA damage induced by duocarmycin analogs activates a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. This response is orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-Related) kinases. These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, the stable and extensive DNA adducts formed by duocarmycins often overwhelm the cell's repair capacity, leading to apoptosis.

Quantitative Data: Cytotoxicity of Duocarmycin Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of selected duocarmycin analogs against various human cancer cell lines. This data highlights the picomolar to nanomolar potency of these compounds.

| Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.00069 | |

| L1210 | Murine Leukemia | 0.01 | ||

| U-138 MG | Glioblastoma | 0.4 | ||

| Duocarmycin A | HeLa S3 | Cervical Carcinoma | 0.006 | |

| seco-DUBA | SK-BR-3 | Breast Carcinoma | Varies | |

| SK-OV-3 | Ovarian Carcinoma | Varies | ||

| CC-1065 | L1210 | Murine Leukemia | 0.02 ng/mL | |

| Adozelesin | HCT116 | Colon Carcinoma | Varies | |

| Bizelesin | HCT116 | Colon Carcinoma | Varies | |

| SYD985 (ADC) | SK-BR-3 | Breast Carcinoma | 0.22 | |

| SK-OV-3 | Ovarian Carcinoma | 0.44 |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of duocarmycin analogs.

Synthesis of Duocarmycin Analogs

The total synthesis of duocarmycin analogs is a complex, multi-step process. The following is a generalized workflow for the synthesis of a seco-duocarmycin analog, a common precursor for both standalone drugs and ADC payloads.

Detailed Example: Synthesis of seco-CBI-indole2

The synthesis of seco-CBI-indole2, a key intermediate, has been reported to be achieved in a 10-step sequence. A crucial step involves the deprotonation of a precursor with lithium bis(trimethylsilyl)amide (LiHMDS) followed by reaction with an appropriate electrophile to introduce the desired functional group. The reaction is typically carried out in a mixed solvent system (e.g., ether:dioxane) at low temperatures to control reactivity and prevent undesired side reactions like spirocyclization.

-

Materials: seco-CBI-indole2 precursor, LiHMDS (1.0 M in THF), ether, 1,4-dioxane, appropriate electrophile, ethyl acetate, H2O, saturated aqueous NaCl, MgSO4.

-

Procedure:

-

Dissolve the seco-CBI-indole2 precursor in a 1:1 mixture of ether and dioxane and cool to 0 °C.

-

Add LiHMDS dropwise and stir the solution for 30 minutes.

-

Add the electrophile and allow the reaction to warm to room temperature, stirring for several hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over MgSO4.

-

Purify the crude product by column chromatography.

-

In Vitro Cytotoxicity Assays

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials: 96-well plates, cancer cell lines, culture medium, duocarmycin analog stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the duocarmycin analog and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

-

Materials: 6-well plates, cancer cell lines, culture medium, duocarmycin analog stock solution, crystal violet staining solution.

-

Procedure:

-

Seed a known number of cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of the duocarmycin analog for a defined period.

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment concentration relative to the untreated control.

-

DNA Alkylation Assay

The Taq DNA polymerase stop assay is a method to determine the sequence specificity of DNA alkylating agents.

-

Materials: Radiolabeled DNA fragments of known sequence, duocarmycin analog, Taq DNA polymerase, dNTPs, reaction buffer, polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Procedure:

-

Incubate the radiolabeled DNA fragment with the duocarmycin analog to allow for alkylation.

-

Use the alkylated DNA as a template for a primer extension reaction with Taq DNA polymerase.

-

The polymerase will stall at the site of the DNA adduct.

-

Analyze the reaction products by denaturing PAGE. The positions of the terminated fragments reveal the specific nucleotide bases that were alkylated.

-

Development of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)

The high potency of duocarmycin analogs makes them ideal payloads for ADCs. The general workflow for the preclinical development of a duocarmycin-based ADC is outlined below.

Conclusion

The duocarmycin family of natural products and their synthetic analogs represent a remarkable class of highly potent antitumor agents. From their initial discovery in Streptomyces to their current application in sophisticated antibody-drug conjugates, the journey of the duocarmycins highlights the evolution of cancer drug discovery. Their unique DNA alkylating mechanism continues to be a subject of intense study and provides a powerful tool in the development of next-generation cancer therapeutics. This technical guide has provided a comprehensive overview of their history, mechanism, and the key experimental methodologies that are central to their ongoing development, offering a valuable resource for the scientific community.

References

The Role of Seco-Duocarmycin TM in the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Duocarmycin TM, a synthetic prodrug of the duocarmycin class of natural products, is a potent DNA alkylating agent with significant cytotoxic activity against a broad range of cancer cells. Its mechanism of action culminates in the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and a primary target in oncology drug development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Duocarmycins are a class of highly potent antineoplastic compounds originally isolated from Streptomyces species.[1] Their exceptional cytotoxicity, often in the picomolar range, stems from their ability to bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[2][3] this compound is a stabilized, synthetic precursor that intracellularly converts to its active form, Duocarmycin SA (DSA). This conversion is crucial for its function as the cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells and minimizing systemic toxicity.[4][5] This guide will dissect the intricate signaling cascades initiated by this compound-mediated DNA damage that ultimately converge on the apoptotic machinery.

Mechanism of Action: From DNA Alkylation to Apoptotic Cell Death

The cytotoxic effects of this compound are initiated by a sequence-selective and irreversible alkylation of DNA, which triggers a cascade of cellular events leading to apoptosis.

DNA Alkylation and Damage Response

Upon cellular uptake, this compound is intracellularly converted to its active form, DSA. DSA then binds to the minor groove of DNA, with a preference for AT-rich sequences. This binding event is followed by the alkylation of the N3 position of an adenine residue, forming a covalent adduct. This adduct distorts the DNA helix, leading to the formation of DNA double-strand breaks (DSBs).

The cell recognizes these DSBs through its DNA Damage Response (DDR) machinery. A key initiator of the DDR pathway is the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, upon activation, phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53. This signaling cascade leads to cell cycle arrest, predominantly at the G2/M phase, allowing the cell time to repair the DNA damage. However, if the damage is too extensive, the DDR pathway shifts towards the induction of apoptosis.

The Intrinsic Pathway of Apoptosis

This compound-induced apoptosis primarily proceeds through the intrinsic, or mitochondrial, pathway. The activation of p53 plays a pivotal role in this process. p53 transcriptionally upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, most notably Bax (Bcl-2-associated X protein).

Bax translocates to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9, leading to the formation of active caspase-9.

Execution Phase of Apoptosis

Active caspase-9 proteolytically cleaves and activates the executioner caspases, primarily pro-caspase-3, into their active forms. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

Quantitative Data on this compound-Induced Cytotoxicity and Apoptosis

The potency of this compound and its active form, DSA, has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Cell Line | Compound | IC50 Value | Reference |

| Molm-14 (AML) | DSA | 11.12 pM | |

| HL-60 (AML) | DSA | 112.7 pM | |

| T98G (Glioblastoma) | seco-DSA | 0.28 nM | |

| LN18 (Glioblastoma) | seco-DSA | 0.12 nM | |

| U-138 MG (Glioblastoma) | DSA | 0.4 nM |

Table 1: IC50 Values of Duocarmycin Analogs in Various Cancer Cell Lines. This table illustrates the potent cytotoxic effects of duocarmycin analogs across different cancer types.

| Cell Line | Compound | Concentration | Time Point | % Apoptotic Cells (Annexin V+) | Reference |

| Molm-14 (AML) | DSA | 20 pM | 48 h | Significant Increase | |

| Molm-14 (AML) | DSA | 100 pM | 24 h | Significant Increase | |

| Molm-14 (AML) | DSA | 500 pM | 24 h | Significant Increase | |

| HL-60 (AML) | DSA | 100 pM | 48 h | Significant Increase | |

| HL-60 (AML) | DSA | 250 pM | 72 h | Significant Increase | |

| HL-60 (AML) | DSA | 500 pM | 72 h | Significant Increase |

Table 2: Induction of Apoptosis by Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines. This table summarizes the dose- and time-dependent increase in the percentage of apoptotic cells upon treatment with DSA.

Experimental Protocols

Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

FITC Annexin V Apoptosis Detection Kit with 7-AAD (or equivalent)

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Treated and untreated cell suspensions

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density and treat with this compound at various concentrations and for different time points. Include an untreated control.

-

Harvest the cells by centrifugation. For adherent cells, use a gentle dissociation reagent.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (20-25°C) in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and 7-AAD.

-

Interpretation:

-

Annexin V-negative / 7-AAD-negative: Viable cells

-

Annexin V-positive / 7-AAD-negative: Early apoptotic cells

-

Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / 7-AAD-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described previously.

-

Lyse the cells in cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Figure 2: Experimental workflow for the Annexin V/7-AAD apoptosis assay.

Conclusion

This compound is a highly effective cytotoxic agent that induces apoptosis in cancer cells through a well-defined mechanism of action. By causing irreparable DNA damage, it activates the intrinsic apoptotic pathway, leading to programmed cell death. The picomolar potency and the potential for targeted delivery via ADCs make this compound a promising candidate for the development of novel cancer therapeutics. Understanding the intricate molecular details of its apoptotic signaling cascade is crucial for optimizing its clinical application and for the design of next-generation anticancer drugs. This guide provides a comprehensive overview for researchers and drug development professionals to facilitate further investigation and exploitation of the therapeutic potential of this compound.

References

- 1. [PDF] Duocarmycin SA reduces proliferation and induces apoptosis in Acute Myeloid Leukemia cells in vitro | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Core: An In-depth Technical Guide to the Structure-Activity Relationship of Seco-Duocarmycin TM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Seco-Duocarmycin TM, a potent DNA alkylating agent with significant potential in oncology. Through a detailed examination of its core structure, mechanism of action, and the impact of chemical modifications on its biological activity, this document serves as a critical resource for researchers engaged in the development of next-generation targeted cancer therapies.

Core Structure and Mechanism of Action

This compound belongs to the duocarmycin family of natural products, renowned for their exceptionally high cytotoxicity against cancer cells. The core structure consists of two key moieties: a DNA-alkylating subunit and a DNA-binding subunit. The seco- form is a prodrug that undergoes intracellular cyclization to form the active cyclopropyl intermediate.

The mechanism of action of this compound involves a sequence-selective alkylation of DNA. The DNA-binding subunit directs the molecule to the minor groove of DNA, specifically targeting AT-rich sequences.[1] Upon binding, the DNA-alkylating subunit is activated, leading to the covalent modification of the N3 position of adenine.[2] This irreversible DNA alkylation disrupts the DNA helix, leading to a cascade of cellular events, including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[2][3]

Structure-Activity Relationship: Insights from Analogs

The potency and selectivity of this compound are intricately linked to its chemical structure. Modifications to both the DNA-alkylating and DNA-binding subunits have profound effects on its biological activity. The following table summarizes the structure-activity relationship of various Seco-Duocarmycin analogs, with a focus on their in vitro cytotoxicity (IC50) in different cancer cell lines.

| Analog/Compound | Modification | Cell Line | IC50 (nM) | Reference |

| Seco-Duocarmycin SA (seco-DSA) | - | T98G (Glioblastoma) | 0.008 | [1] |

| LN18 (Glioblastoma) | 0.005 | |||

| Duocarmycin SA (DSA) | Cyclopropyl ring present | T98G (Glioblastoma) | 0.011 | |

| LN18 (Glioblastoma) | 0.004 | |||

| Seco-drug 4a | Methyl group at R1, N-Boc-L-proline at R2 | A549 (Lung Carcinoma) | 1.1 | |

| Seco-drug 4b | Methyl group at R1, (S)-(-)-N-Boc-pipecolic acid at R2 | A549 (Lung Carcinoma) | 1.9 | |

| Seco-drug 4c | Hydrogen at R1, N-Boc-L-proline at R2 | A549 (Lung Carcinoma) | 0.046 | |

| Seco-drug 4d | Hydrogen at R1, (S)-(-)-N-Boc-pipecolic acid at R2 | A549 (Lung Carcinoma) | 0.092 | |

| PEGylated Duocarmycin SA Analog (10a) | One ethylene glycol unit | L1210 (Leukemia) | 0.037 | |

| PEGylated Duocarmycin SA Analog (10e) | Five ethylene glycol units | L1210 (Leukemia) | 370 |

Key SAR Observations:

-

The Alkylating Subunit: The presence of a hydrogen atom at the R1 position of the pharmacophoric unit leads to significantly higher cytotoxicity compared to a sterically hindering methyl group. This is attributed to the easier access of the N3 of adenine to the electrophilic cyclopropane moiety.

-

The DNA-Binding Subunit: Modifications to the DNA-binding subunit can dramatically alter the compound's properties. For instance, the addition of polyethylene glycol (PEG) units progressively increases water solubility but leads to a substantial decrease in cytotoxic activity and DNA alkylation efficiency. This highlights the critical role of hydrophobicity in the biological activity of this class of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., A549, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Alkylation Assay (HPLC-based)

This protocol provides a general framework for assessing the DNA alkylating activity of this compound analogs using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Calf thymus DNA or a specific oligonucleotide sequence

-

This compound analogs

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

HPLC system with a C18 reverse-phase column and UV or mass spectrometry (MS) detector

-

Mobile phase (e.g., gradient of acetonitrile in ammonium formate buffer)

-

Standards of unmodified and alkylated nucleosides

Procedure:

-

DNA Alkylation Reaction: Incubate the DNA with varying concentrations of the this compound analog in the reaction buffer for a specified time at 37°C.

-

DNA Precipitation: Precipitate the DNA using ethanol to remove the unreacted drug.

-

Enzymatic Hydrolysis: Resuspend the DNA pellet in a suitable buffer and digest it to individual nucleosides using a cocktail of enzymes.

-

HPLC Analysis: Inject the hydrolyzed DNA sample into the HPLC system. Separate the nucleosides using a reverse-phase C18 column with a suitable gradient elution.

-

Detection and Quantification: Detect the unmodified and alkylated nucleosides using a UV detector at a specific wavelength (e.g., 254 nm) or an MS detector for more sensitive and specific detection.

-

Data Analysis: Quantify the amount of the specific DNA adduct (e.g., N3-adenine adduct) by comparing its peak area to that of a known standard.

Visualizing the Molecular Impact

Experimental Workflow for SAR Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound analogs to establish their structure-activity relationship.

Caption: Workflow for SAR studies of this compound analogs.

Signaling Pathway of this compound-Induced DNA Damage Response

Upon DNA alkylation by this compound, a complex signaling cascade known as the DNA Damage Response (DDR) is activated. This pathway aims to repair the damaged DNA, but if the damage is too severe, it triggers apoptosis. The following diagram depicts the key players in this pathway.

Caption: DNA damage response pathway induced by this compound.

This in-depth guide provides a foundational understanding of the structure-activity relationship of this compound. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of anti-cancer agents. By leveraging these insights, scientists can design and synthesize novel analogs with improved therapeutic indices, ultimately contributing to the advancement of targeted cancer therapies.

References

In Situ Activation of Seco-Duocarmycin TM to Duocarmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics first isolated from Streptomyces species. Their exceptional cytotoxicity, with activity in the picomolar range, stems from their unique mechanism of action: sequence-selective alkylation of DNA. This irreversible binding to the minor groove of DNA disrupts cellular processes, ultimately leading to apoptosis. However, the high toxicity of duocarmycins has historically limited their therapeutic application.

The development of seco-duocarmycin analogues represents a significant advancement in harnessing the therapeutic potential of this compound class. Seco-duocarmycins are prodrugs that are chemically stable and significantly less cytotoxic than their active counterparts. The core principle behind their design is in situ activation, where the benign precursor is converted into the highly reactive duocarmycin specifically at the target site, such as a tumor microenvironment. This targeted activation minimizes systemic toxicity and enhances the therapeutic index.

This technical guide provides an in-depth overview of the in situ activation of Seco-Duocarmycin TM (a common synthetic analogue) to its active duocarmycin form. It details the underlying chemical principles, summarizes key quantitative data, provides experimental protocols for studying this process, and visualizes the critical pathways and workflows.

The Activation Mechanism: From Prodrug to Potent Alkylator

The activation of seco-duocarmycin is a chemically elegant process involving an intramolecular cyclization reaction. The inactive seco-form possesses a phenolic hydroxyl group that is masked or sterically hindered. Upon removal of the protecting group or a conformational change, this hydroxyl group initiates a nucleophilic attack on an adjacent carbon atom bearing a leaving group (typically a chlorine atom), leading to the formation of a highly strained spirocyclopropylcyclohexadienone moiety. This cyclized form is the active duocarmycin, which readily alkylates the N3 position of adenine bases in the minor groove of DNA.[1][2]

Several strategies have been developed to trigger this activation in a controlled and targeted manner:

-

Reductive Activation: This approach utilizes the hypoxic (low oxygen) environment characteristic of many solid tumors. Seco-duocarmycin analogues are designed with nitroaromatic or other reducible moieties that are cleaved under reductive conditions, unmasking the phenolic hydroxyl group and initiating cyclization.[3][4]

-

Enzymatic Activation: This strategy involves the use of enzymes that are overexpressed in tumor tissues to cleave a protecting group from the seco-duocarmycin. A common example is the use of glycosidic prodrugs that are activated by specific glycosidases present at the tumor site.

-

Photo-induced Activation: In this innovative approach, the seco-duocarmycin is "caged" with a photolabile protecting group. Exposure to light of a specific wavelength, which can be precisely targeted to the tumor, triggers the removal of the cage and activation of the drug.

Data Presentation

The following tables summarize key quantitative data related to the activation and activity of seco-duocarmycin analogues from various studies.

| Cell Line | Seco-Duocarmycin Analogue | IC50 (nM) | Assay Type | Reference |

| T98G (Glioblastoma) | seco-DSA | 0.28 | Cell Proliferation (Trypan Blue) | |

| LN18 (Glioblastoma) | seco-DSA | 0.12 | Cell Proliferation (Trypan Blue) | |

| T98G (Glioblastoma) | seco-DSA | 0.25 | MTT | |

| LN18 (Glioblastoma) | seco-DSA | 0.21 | MTT | |

| BJAB (B-cell lymphoma) | Duocarmycin TM (CBI-TMI) | 153 | Cell Proliferation | |

| WSU-DLCL2 (B-cell lymphoma) | Duocarmycin TM (CBI-TMI) | 79 | Cell Proliferation |

Table 1: In Vitro Cytotoxicity of Seco-Duocarmycin Analogues. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Seco-Duocarmycin Analogue | Condition | Half-life (t1/2) | Method | Reference |

| Ureidooxy Prodrug (3) | Thiol Cleavage (BnSH) | 35 h | HPLC | |

| Carbamate Prodrug (4) | Thiol Cleavage (BnSH) | 10 h | HPLC | |

| tert-Butylcarbamate Prodrug (5) | Thiol Cleavage (BnSH) | 6 h | HPLC | |

| Trimethylacetamide Prodrug (6) | Thiol Cleavage (BnSH) | < 0.5 h | HPLC |

Table 2: Half-lives of Reductively Activated Seco-Duocarmycin Prodrugs. The data shows the rate of cleavage of the N-O bond under thiol-rich conditions, mimicking a reductive environment.

Experimental Protocols

This section provides generalized protocols for key experiments used to study the in situ activation of seco-duocarmycin and its biological consequences. Specific parameters may need to be optimized based on the particular seco-duocarmycin analogue and experimental setup.

HPLC Analysis of Seco-Duocarmycin to Duocarmycin Conversion

This method is used to monitor the kinetics of the cyclization reaction.

Materials:

-

Seco-duocarmycin analogue

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., acidic acetonitrile)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a stock solution of the seco-duocarmycin analogue in an appropriate solvent (e.g., DMSO).

-

Initiate the reaction by diluting the stock solution into the reaction buffer at a defined concentration and temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analyze the quenched samples by HPLC.

-

Monitor the disappearance of the seco-duocarmycin peak and the appearance of the duocarmycin peak over time by UV absorbance at a suitable wavelength (e.g., 350 nm).

-

Calculate the concentration of each species at each time point by integrating the peak areas and using a standard curve if available.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxicity of a compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Seco-duocarmycin analogue

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the seco-duocarmycin analogue in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the activated duocarmycin on the cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Seco-duocarmycin analogue

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat them with the seco-duocarmycin analogue at various concentrations for a specific duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams were created using the Graphviz (DOT language) to illustrate key processes and workflows related to the in situ activation of this compound.

Caption: Chemical activation cascade of this compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Caption: Signaling pathway of duocarmycin-induced cell death.

References

The Core Mechanism of Seco-Duocarmycin TM: A Technical Guide to its Impact on DNA Replication and Transcription

For Immediate Release

This technical guide provides an in-depth analysis of Seco-Duocarmycin TM, a synthetic prodrug belonging to the highly potent class of duocarmycin antineoplastic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, focusing on the compound's profound inhibitory effects on DNA replication and transcription.

Executive Summary

This compound is a precursor to the active duocarmycin molecule, a natural product known for its exceptional cytotoxicity against cancer cells. The core of its mechanism lies in the sequence-selective alkylation of DNA. Upon activation, the molecule binds to the minor groove of DNA and forms a covalent bond with the N3 position of adenine, primarily within AT-rich sequences.[1][2][3] This irreversible DNA alkylation creates a structural distortion of the DNA helix, which serves as a potent lesion that physically obstructs the molecular machinery responsible for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Mechanism of Action: From Prodrug to DNA Adduct

This compound is designed as a stable prodrug. Intracellularly, it undergoes a cyclization reaction to form its active spirocyclopropylhexadienone moiety. This electrophilic cyclopropane ring is crucial for its biological activity. The molecule's curved shape allows it to fit snugly within the minor groove of the DNA double helix. This non-covalent binding is sequence-selective, favoring AT-rich tracts. Once positioned, a nucleophilic attack from the N3 of an adenine base opens the cyclopropane ring, forming a stable, covalent adduct. This alkylation event is the critical step that halts fundamental cellular processes.

Figure 1: Mechanism of this compound Action and Consequences.

Effect on DNA Replication and Transcription

The covalent adduct formed by duocarmycin acts as a physical barrier, effectively stalling the progression of DNA polymerase and RNA polymerase along the DNA template.

-

Inhibition of DNA Replication: The presence of the duocarmycin adduct on the template strand prevents DNA polymerase from synthesizing the complementary strand, leading to replication fork stalling. This abrupt halt in DNA synthesis is a primary contributor to the compound's cytotoxicity. Synthetic analogs of duocarmycins, such as adozelesin, have been shown to quickly restrain DNA replication. This replication stress triggers a cellular DNA Damage Response (DDR).

-

Inhibition of DNA Transcription: Similarly, RNA polymerase is blocked by the DNA adduct, preventing the synthesis of messenger RNA (mRNA) from gene-encoding regions. This inhibition of transcription halts the production of essential proteins, further contributing to cellular dysfunction and death. The disruption of DNA architecture by duocarmycin adducts is a key factor in the inhibition of both replication and transcription.

Cellular Consequences and Signaling Pathways

The stalling of replication forks and the presence of DNA adducts are recognized by the cell as significant DNA damage, leading to the activation of specific signaling cascades.

DNA Damage Response (DDR) Pathway

The primary pathway activated by duocarmycin-induced replication stress is the ATR-Chk1 signaling axis.

-

Sensing the Damage: Stalled replication forks expose regions of single-stranded DNA (ssDNA).

-

ATR Activation: The ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to the ssDNA and activated.

-

Chk1 Phosphorylation: Activated ATR phosphorylates and activates the checkpoint kinase Chk1.

-

Cell Cycle Arrest: Chk1 activation leads to the inhibition of CDC25 phosphatases, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the S and G2 phases, resulting in cell cycle arrest. This pause provides the cell with an opportunity to repair the DNA damage.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the sustained cell cycle arrest and damage signaling will ultimately trigger programmed cell death, or apoptosis.

Figure 2: ATR-Chk1 DNA Damage Response Pathway Activation.

Quantitative Data: Cytotoxicity

Duocarmycin and its analogues exhibit extremely potent cytotoxicity across a range of cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range. This high potency underscores their efficacy as cytotoxic agents.

| Compound | Cell Line | Assay Type | IC50 Value |

| Duocarmycin DM | HT-29 (Colon) | Cytotoxicity | 22 pM |

| Duocarmycin DM | CL1-5 (Lung) | Cytotoxicity | 13.8 pM |

| Duocarmycin DM | Caski (Cervical) | Cytotoxicity | 3.87 pM |

| Duocarmycin DM | EJ (Bladder) | Cytotoxicity | 15.4 pM |

| Duocarmycin DM | LS174T (Colon) | Cytotoxicity | 7.31 pM |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | Colony Formation | 0.005 nM |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | Colony Formation | 0.008 nM |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | Cell Proliferation | 0.12 nM |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | Cell Proliferation | 0.28 nM |

| seco-drug 4c·HCl | A549 (Lung) | Colony Formation | 26 pM |

| seco-drug 4d·HCl | A549 (Lung) | Colony Formation | 14 pM |

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues. Data compiled from multiple sources.

Experimental Protocols

The following are representative protocols for key assays used to characterize the effects of this compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the distribution of cells in different phases of the cell cycle following treatment.

-

Cell Seeding: Seed cells (e.g., HL-60 or Molm-14) in 6-well plates at a density of 1.5 x 10^5 to 3.0 x 10^5 cells/well and allow them to adhere or stabilize for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 20 pM, 100 pM, 500 pM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: In Vitro DNA Replication Inhibition Assay (Generalized)

This assay measures the direct inhibitory effect of a compound on DNA polymerase activity.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing reaction buffer (with MgCl2), a DNA template (e.g., activated calf thymus DNA), a mixture of dNTPs, and a radiolabeled nucleotide (e.g., [³H]dTTP).

-

Pre-incubation with Drug: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the DNA template to allow for alkylation.

-

Initiation of Replication: Add a known amount of a DNA polymerase (e.g., DNA Polymerase I).

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Quantification: Precipitate the radiolabeled DNA onto glass fiber filters. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each drug concentration compared to the vehicle control.

Figure 3: Workflow for Cell Cycle Analysis Experiment.

Protocol: In Vitro Transcription Inhibition Assay (Generalized)

This assay assesses the effect of the compound on the synthesis of RNA by RNA polymerase.

-

Reaction Setup: Combine a reaction buffer, a linear DNA template containing a specific promoter (e.g., T7 promoter), and ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP).

-

Pre-incubation with Drug: Add varying concentrations of this compound to the DNA template and pre-incubate to allow for alkylation.

-

Initiation of Transcription: Add the appropriate RNA Polymerase (e.g., T7 RNA Polymerase).

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding a loading buffer containing formamide and EDTA.

-

Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the radiolabeled RNA transcripts by autoradiography.

-

Data Analysis: Quantify the band intensities to determine the level of transcription inhibition at each drug concentration relative to the control.

Conclusion

This compound represents a powerful cytotoxic agent whose efficacy is derived from its fundamental attack on the integrity of DNA. By forming covalent adducts in the minor groove, it creates insurmountable roadblocks for the cellular machinery of DNA replication and transcription. This dual inhibition triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of next-generation DNA-alkylating anticancer therapies.

References